Cas no 129179-83-5 (Biotin HPDP)

Biotin HPDP 化学的及び物理的性質
名前と識別子
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- N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide
- (3aS,4S,6aR)-Hexahydro-2-oxo-N-[6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]-1H-thieno[3,4-d]imidazole-4-pentanamide
- Biotin?HPDP
- 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide
- Biotin HPDP
- Biotin-HPDP
- N-[6-(Biotinamido)hexyl]-3 inverted exclamation mark-(2 inverted exclamation mark-pyridyldithio)propionamide
- N-[6-(Biotinamido)hexyl]-3`-(2`-pyridyldithio)propionamide(Biotin-HPDP)
- N-[6-(Biotinamido)hexyl]-3'-(2-pyridyldithio)propionamide
- MFCD00078541
- Pyridyldisulfide-biotin
- 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(6-{3-[(pyridin-2-yl)disulfanyl]propanamido}hexyl)pentanamide
- D89163
- n-(6-(Biotinamido)hexyl)-3'-(2'-pyridyldithio)propionamide
- SCHEMBL1305633
- B5749
- 129179-83-5
- J-005657
- N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)-propionamide
- 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(6-(3-(pyridin-2-yldisulfanyl)propanamido)hexyl)pentanamide
- BiotinHPDP
- AKOS040744478
- N-[6-(biotinamido)hexyl]-3-(2-pyridyldithio)propionamide
- HY-136769
- N-[6-(Biotinamido)hexyl]-3a?(2a?pyridyldithio)-propionamide
- EX-A5398
- DTXSID90580280
- Pyridyldithiol-biotin
- Biotin HPDP is known as a Sulfhydryl-reactive biotinylation reagent.
- BP-22637
- CS-0133567
- 5-[(3AS,4S,6AR)-2-OXO-HEXAHYDROTHIENO[3,4-D]IMIDAZOL-4-YL]-N-{6-[3-(PYRIDIN-2-YLDISULFANYL)PROPANAMIDO]HEXYL}PENTANAMIDE
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- MDL: MFCD00078541
- インチ: 1S/C24H37N5O3S3/c30-20(10-4-3-9-19-23-18(17-33-19)28-24(32)29-23)25-13-6-1-2-7-14-26-21(31)12-16-34-35-22-11-5-8-15-27-22/h5,8,11,15,18-19,23H,1-4,6-7,9-10,12-14,16-17H2,(H,25,30)(H,26,31)(H2,28,29,32)/t18-,19-,23-/m0/s1
- InChIKey: QLPHBNRMJLFRGO-YDHSSHFGSA-N
- ほほえんだ: O=C(CCSSC1=CC=CC=N1)NCCCCCCNC(CCCC[C@H]2[C@@H]3[C@@H](NC(N3)=O)CS2)=O
計算された属性
- せいみつぶんしりょう: 539.20600
- どういたいしつりょう: 539.20585358g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 8
- 重原子数: 35
- 回転可能化学結合数: 19
- 複雑さ: 672
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 188Ų
じっけんとくせい
- 密度みつど: 1.28
- ゆうかいてん: 160-163°C
- ふってん: 875.951 °C at 760 mmHg
- フラッシュポイント: 483.558 °C
- 屈折率: 1.621
- ようかいど: DMSO (Slightly), Methanol (Very Slightly, Heated)
- PSA: 188.12000
- LogP: 5.17000
Biotin HPDP 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D964078-25mg |
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-2-oxo-N-[6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]-, (3aS,4S,6aR)- |
129179-83-5 | 95% | 25mg |
$145 | 2024-06-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5749-100MG |
Biotin HPDP |
129179-83-5 | 100MG |
3990.0CNY | 2021-07-14 | ||
XI AN KANG FU NUO Biotechnology Co., Ltd. | BBBT-12-250mg |
Biotin-HPDP |
129179-83-5 | >95.00% | 250mg |
¥2560.0 | 2023-09-19 | |
TRC | B390750-50mg |
Biotin HPDP |
129179-83-5 | 50mg |
$ 261.00 | 2023-04-18 | ||
TRC | B390750-5mg |
Biotin HPDP |
129179-83-5 | 5mg |
$ 64.00 | 2023-04-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22637-50mg |
Biotin HPDP |
129179-83-5 | 97% | 50mg |
2565CNY | 2021-05-07 | |
Key Organics Ltd | AS-75400-0.5G |
5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-{6-[3-(pyridin-2-yldisulfanyl)propanamido]hexyl}pentanamide |
129179-83-5 | >95% | 0.5g |
2023-09-08 | ||
eNovation Chemicals LLC | D964078-100mg |
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-2-oxo-N-[6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]-, (3aS,4S,6aR)- |
129179-83-5 | 95% | 100mg |
$270 | 2024-06-08 | |
abcr | AB549829-25mg |
Biotin-HPDP; . |
129179-83-5 | 25mg |
€285.50 | 2024-08-02 | ||
abcr | AB549829-100mg |
Biotin-HPDP; . |
129179-83-5 | 100mg |
€769.40 | 2024-08-02 |
Biotin HPDP 関連文献
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D. W. Bak,E. Weerapana Mol. BioSyst. 2015 11 678
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2. Design of a novel plasmonic nanoconjugated analytical tool for ultrasensitive antigen quantificationJuan C. Fraire,Ruben D. Motrich,Eduardo A. Coronado Nanoscale 2016 8 17169
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Lyanne Valdez,Henry Shum,Isamar Ortiz-Rivera,Anna C. Balazs,Ayusman Sen Soft Matter 2017 13 2800
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Caroline C. Friedel,Lars D?lken Mol. BioSyst. 2009 5 1271
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Ying Zhang,Cheng Zhang,Hucong Jiang,Pengyuan Yang,Haojie Lu Chem. Soc. Rev. 2015 44 8260
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Caihong Zhang,Tyler D. Biggs,Nelmi O. Devarie-Baez,Shaomin Shuang,Chuan Dong,Ming Xian Chem. Commun. 2017 53 11266
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Salma Akter,Mohammad Shahneawz Khan,Edward N. Smith,Emily Flashman RSC Chem. Biol. 2021 2 1384
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Wenqi Meng,Yongchun Chen,Yongwei Feng,Hao Zhang,Qingqiang Xu,Mingxue Sun,Wenwen Shi,Jinfeng Cen,Jie Zhao,Kai Xiao Org. Biomol. Chem. 2018 16 6350
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Jenna Scotcher,David J. Clarke,C. Logan Mackay,Ted Hupp,Peter J. Sadler,Pat R. R. Langridge-Smith Chem. Sci. 2013 4 1257
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10. Design of a novel plasmonic nanoconjugated analytical tool for ultrasensitive antigen quantificationJuan C. Fraire,Ruben D. Motrich,Eduardo A. Coronado Nanoscale 2016 8 17169
Biotin HPDPに関する追加情報
Professional Introduction to Biotin HPDP (CAS No. 129179-83-5)
Biotin HPDP, chemically known as hexyl 3-(3-hydroxypropyl)dimethylammonium biphenyl-4-carboxylate, is a specialized derivative of biotin (vitamin B7) with significant applications in biochemical research and pharmaceutical development. This compound, identified by its unique CAS No. 129179-83-5, has garnered attention due to its enhanced stability and bioavailability compared to free biotin. The introduction of hexyl and hydroxypropyl groups in its structure not only improves its solubility in various solvents but also enhances its binding affinity to biotin-dependent enzymes, making it a valuable tool in diagnostic assays and therapeutic applications.
The utility of Biotin HPDP stems from its ability to interact with biotin-binding domains such as streptavidin and avidin, which are widely used in molecular biology techniques. Recent advancements in targeted protein degradation have highlighted the importance of biotinylation reagents like Biotin HPDP in developing novel therapeutic strategies. For instance, studies have demonstrated that biotinylation can facilitate the recruitment of ubiquitin ligases, leading to the degradation of disease-causing proteins. This mechanism has been explored in the context of cancer therapy, where Biotin HPDP has been employed to tag oncoproteins for subsequent degradation via the proteasome pathway.
In addition to its role in protein degradation, Biotin HPDP has found applications in biosensor development and diagnostic imaging. The high affinity of biotin for streptavidin has been leveraged to create highly sensitive detection platforms for biomarkers associated with various diseases. For example, researchers have utilized Biotin HPDP to develop enzyme-linked immunosorbent assays (ELISAs) that offer improved sensitivity and specificity for detecting antibodies related to autoimmune disorders. Furthermore, the compound's stability under various environmental conditions makes it suitable for use in point-of-care testing devices, which are critical for rapid diagnosis in resource-limited settings.
The synthesis of Biotin HPDP involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the hexyl and hydroxypropyl chains necessitates careful selection of reagents and catalysts to avoid unwanted side reactions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to enhance the efficiency of these processes. Recent studies have also explored green chemistry approaches to minimize waste and improve sustainability in the production of Biotin HPDP. These efforts align with global initiatives aimed at reducing the environmental impact of chemical manufacturing.
The pharmacological potential of Biotin HPDP extends beyond diagnostics and research tools. Preclinical studies have suggested that biotinylation reagents like Biotin HPDP could be used to develop novel anti-inflammatory agents. By modulating the activity of key inflammatory enzymes through targeted biotinylation, researchers aim to create therapies that address chronic inflammatory conditions without the systemic side effects associated with traditional anti-inflammatory drugs. Additionally, the compound's ability to enhance bioavailability has opened avenues for its use in nutraceutical formulations designed to improve vitamin B7 levels in individuals with metabolic disorders.
The future prospects of Biotin HPDP are further illuminated by its role in next-generation sequencing technologies. As sequencing becomes more affordable and accessible, there is a growing need for efficient sample preparation methods that can handle complex biological mixtures. Biotinylation-based purification techniques using Biotin HPDP have shown promise in isolating nucleic acids with high fidelity, thereby improving the accuracy of genetic analyses. This application is particularly relevant in personalized medicine, where detailed genomic information is essential for tailoring treatments to individual patients.
In conclusion, Biotin HPDP (CAS No. 129179-83-5) represents a significant advancement in biotechnology and pharmaceutical research due to its enhanced properties compared to free biotin. Its applications range from diagnostic assays and biosensor development to therapeutic interventions and genomic analysis. The continued exploration of its potential will undoubtedly lead to new innovations that benefit both scientific research and clinical practice.
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